Olopatadine - 113806-05-6

Olopatadine

Catalog Number: EVT-277358
CAS Number: 113806-05-6
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Olopatadine hydrochloride, chemically known as (Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid hydrochloride, is a synthetic compound extensively studied for its anti-allergic properties. [, , , ] Classified as a second-generation antihistamine, Olopatadine exhibits high selectivity for the histamine H1 receptor. [, , , ] Its role in scientific research centers around its interaction with cellular and molecular mechanisms involved in allergic reactions. [, , ] Researchers investigate its potential to modulate inflammatory responses and explore its effects on various cell types involved in allergy. [, , , ]

Future Directions
  • Further exploration of its mechanism of action: While its role as a histamine H1 receptor antagonist and mast cell stabilizer is established, a deeper understanding of the specific molecular interactions and downstream signaling pathways involved is crucial. [, ] This could involve investigating its influence on gene expression, protein-protein interactions, and epigenetic modifications within the context of allergic responses.
  • Investigating its potential in other inflammatory diseases: Given its anti-inflammatory properties, exploring its efficacy in conditions beyond allergic diseases, such as autoimmune disorders or chronic inflammatory diseases, could be promising. [, ] This would require investigating its effects on different cell types and signaling pathways involved in these specific disease contexts.
  • Developing novel drug delivery systems: Exploring new formulations and delivery methods, such as nanoparticles or targeted delivery systems, could enhance Olopatadine's efficacy and reduce potential side effects. [, ] This could involve collaborating with material scientists and pharmaceutical technologists to optimize drug release profiles and target specific tissues.
  • Conducting comparative studies with other anti-allergic agents: Head-to-head comparisons with other antihistamines or mast cell stabilizers in preclinical and clinical settings can provide a more comprehensive understanding of Olopatadine's efficacy, safety profile, and optimal therapeutic applications. [, , , , , , , , , ]

N-Monodesmethylolopatadine

Compound Description: This is the major metabolite of olopatadine, formed via N-demethylation. [] Studies show that the formation of N-Monodesmethylolopatadine is primarily catalyzed by the cytochrome P450 enzyme CYP3A4. [] Unlike some alkylamino-containing drugs, neither olopatadine nor N-Monodesmethylolopatadine form metabolic intermediate complexes (MICs) with cytochrome P450 enzymes. []

Olopatadine N-oxide

Compound Description: This metabolite is generated through the N-oxidation of olopatadine. [] The formation of Olopatadine N-oxide is primarily mediated by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3. []

Alizarin Red S

Compound Description: Alizarin Red S is an anthraquinone dye. In the context of olopatadine research, it is utilized as a chromogenic reagent in spectrophotometric assays for quantifying olopatadine hydrochloride in pharmaceutical formulations. [] Alizarin Red S forms a yellow ion-association complex with olopatadine hydrochloride in acidic conditions, which can be extracted and measured spectrophotometrically. []

Related Antihistamines

  • Ketotifen: A second-generation antihistamine with mast cell stabilizing properties. [, , , , ] It is often compared to olopatadine in terms of efficacy, comfort, and potential for membrane disruption. Studies suggest that ketotifen might be associated with more ocular discomfort upon instillation compared to olopatadine. [, , ]
  • Epinastine: Another second-generation antihistamine with mast cell stabilizing effects. [, , , ] Like ketotifen, epinastine is compared to olopatadine in terms of efficacy and comfort, with some studies suggesting that olopatadine might offer better control of itching and redness. [, ]
  • Azelastine: Similar to olopatadine and ketotifen, azelastine acts as both an antihistamine and a mast cell stabilizer. [, , , , ] Clinical trials have compared its efficacy and comfort profile to olopatadine, with some findings indicating a preference for olopatadine in terms of comfort and overall satisfaction. []
  • Levocabastine: A second-generation antihistamine that selectively blocks histamine H1 receptors. [, , ] It is frequently compared to olopatadine in clinical studies assessing efficacy in managing allergic conjunctivitis. Several studies suggest that olopatadine might provide superior control of itching and redness compared to levocabastine. [, ]
  • Bepotastine: A second-generation antihistamine with selective H1 receptor antagonistic activity. [, ] It is often included in comparative studies evaluating the efficacy and safety of various antihistamines in managing allergic conjunctivitis.
Source and Classification

Olopatadine is derived from the chemical family of dibenzoxepins. Its chemical name is 2-{[4-(o-chlorophenyl)-1-piperazinyl]methyl}-6,7-dihydro-5H-dibenzo[b,e]oxepin-11(6H)-one. The compound is classified under the category of second-generation antihistamines, which are characterized by their reduced sedative effects compared to first-generation antihistamines.

Synthesis Analysis

Methods and Technical Details

The synthesis of olopatadine involves several key steps, typically beginning with the preparation of an intermediate compound known as isoxepac. The process can be summarized as follows:

  1. Formation of Isoxepac Ester: Isoxepac is treated with thionyl chloride in the presence of an alcohol (usually methanol) at room temperature to yield the corresponding ester.
  2. Barbier Reaction: This ester undergoes a Barbier reaction with allyl bromide in the presence of zinc to form allylic alcohol.
  3. Hydroboration: The allylic alcohol is then hydroborated using 9-borabicyclo[3.3.1]nonane/diborane, which is subsequently quenched with sodium hydroxide and hydrogen peroxide to produce a diol.
  4. Cyclization: The diol undergoes cyclization to form a spiro tetrahydrofuran ring, resulting in a key intermediate.
  5. Final Steps: The final steps involve various reactions to yield olopatadine free base, which can then be converted into its hydrochloride salt form for pharmaceutical use .

This synthetic pathway has been optimized to improve yields and minimize hazardous reagents, making it more suitable for industrial applications.

Molecular Structure Analysis

Structure and Data

Olopatadine has a complex molecular structure characterized by a dibenzoxepin core. Its molecular formula is C21H23ClN2O3C_{21}H_{23}ClN_2O_3 with a molecular weight of approximately 373.87 g/mol. The structure features multiple functional groups including:

  • A piperazine moiety
  • A chlorophenyl group
  • A carbonyl group

The stereochemistry of olopatadine is crucial for its biological activity, with specific configurations enhancing its binding affinity to histamine receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Olopatadine undergoes various chemical reactions during its synthesis and degradation processes:

  • Esterification: The reaction between isoxepac and thionyl chloride leads to the formation of an ester, which is essential for subsequent reactions.
  • Hydroboration-Oxidation: This two-step reaction converts allylic alcohol into a diol, facilitating further transformations.
  • Cyclization Reactions: These reactions are critical for forming the final active structure of olopatadine.

Additionally, olopatadine can degrade under certain conditions, producing various degradation products that can be analyzed using high-performance liquid chromatography techniques .

Mechanism of Action

Process and Data

Olopatadine exerts its pharmacological effects primarily through selective antagonism of the histamine H1 receptor. By binding to these receptors, olopatadine inhibits the action of histamine—a key mediator in allergic responses—thereby reducing symptoms such as itching, redness, and swelling.

The mechanism involves:

  1. Receptor Binding: Olopatadine binds competitively to H1 receptors on target cells.
  2. Inhibition of Histamine Release: It prevents histamine from exerting its effects on blood vessels and sensory nerves.
  3. Anti-inflammatory Effects: In addition to blocking histamine action, olopatadine may also inhibit other inflammatory mediators.

Studies have shown that olopatadine has a long duration of action due to its pharmacokinetic properties, allowing for less frequent dosing compared to some other antihistamines.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Olopatadine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
  • Melting Point: Approximately 180–185 °C.
  • pH Stability: The stability profile indicates that olopatadine maintains effectiveness across a range of pH levels typical in pharmaceutical formulations.

These properties are critical for ensuring proper formulation in both topical (eye drops) and systemic (oral) delivery systems .

Applications

Scientific Uses

Olopatadine has established itself as an effective treatment for allergic conjunctivitis, particularly in eye drop formulations where it provides localized relief from allergy symptoms without significant systemic absorption. Beyond ophthalmic uses, olopatadine is also being explored for potential applications in treating other allergic conditions such as rhinitis due to its antihistaminic properties.

Additionally, ongoing research aims to understand its broader implications in managing chronic inflammatory diseases where histamine plays a role .

Pharmacological Mechanisms of Action

Histamine H₁-Receptor Antagonism and Selectivity

Olopatadine functions as a potent and highly selective histamine H₁-receptor antagonist. Binding studies demonstrate its preferential affinity for H₁ receptors, with a dissociation constant (Kᵢ) of 41.1 ± 6.0 nM. This selectivity is substantial, as olopatadine exhibits 1,059-fold greater affinity for H₁ receptors compared to H₂ receptors (Kᵢ = 43,437 ± 6,257 nM) and 4,177-fold greater affinity than H₃ receptors (Kᵢ = 171,666 ± 6,774 nM) [8]. This specificity minimizes off-target effects, contributing to its favorable clinical profile.

The molecular basis for this selectivity involves olopatadine's interaction with a unique receptor binding pocket in the H₁ receptor, characterized by an aspartate residue in the third transmembrane helix and adjacent sites [1]. Functionally, olopatadine inhibits histamine-driven signaling cascades, including phospholipase C (PLC) activation, inositol trisphosphate (IP₃) production, and intracellular calcium mobilization [1] [8]. In human conjunctival epithelial cells, olopatadine antagonizes histamine-induced phosphoinositide turnover with an IC₅₀ of 9.5 ± 1.5 nM, confirming its potency in ocular tissues [8].

Table 1: Receptor Binding Profile of Olopatadine

Receptor TypeKᵢ Value (nM)Selectivity Ratio (vs. H₁)
Histamine H₁41.1 ± 6.01 (Reference)
Histamine H₂43,437 ± 6,2571:1059
Histamine H₃171,666 ± 6,7741:4177

Source: [8]

Mast Cell Stabilization and Inhibition of Degranulation

Beyond H₁ receptor blockade, olopatadine exhibits direct mast cell-stabilizing activity. Preclinical studies show it inhibits immunologically stimulated histamine release from human conjunctival mast cells in vitro in a dose-dependent manner [1] [3]. This inhibition extends to other preformed mediators, including tryptase and prostaglandin D₂ [1] [10].

The mechanism involves modulation of calcium influx and prevention of IgE-mediated signaling cascades that trigger degranulation. Olopatadine stabilizes mast cell membranes without causing membrane perturbation, a key differentiator from other stabilizers [1] [3]. In vivo studies confirm that olopatadine reduces histamine and albumin release following allergen provocation in nasal mucosa [7]. This dual capacity to block histamine receptors and prevent mast cell mediator release forms a cornerstone of its therapeutic efficacy.

Anti-Inflammatory Effects on Cytokine and Mediator Release

Olopatadine suppresses the synthesis and release of pro-inflammatory cytokines and chemokines, extending its activity beyond acute allergic symptoms. In human epidermal keratinocytes, olopatadine completely blocks histamine-induced production of granulocyte-macrophage colony-stimulating factor (GM-CSF), interleukin (IL)-8, and IL-6 [2]. This occurs via inhibition of key signaling pathways:

  • Protein Kinase C (PKC) Phosphorylation: Olopatadine inhibits histamine-triggered PKC activation, which is calcium-dependent [2].
  • Downstream Inflammatory Cascades: By suppressing PKC, olopatadine prevents activation of Raf/MEK/ERK and IKK/IκB/NF-κB pathways, which drive cytokine gene expression [2].
  • ICAM-1 Inhibition: Olopatadine reduces epithelial cell intercellular adhesion molecule-1 (ICAM-1) expression, impairing leukocyte recruitment [1].

Table 2: Anti-Inflammatory Effects of Olopatadine on Cytokine Release

Cytokine/MediatorInhibition MechanismBiological Consequence
GM-CSFBlocks ERK cascade via PKC inhibitionReduced granulocyte survival & activation
IL-8Suppresses NF-κB activationImpaired neutrophil chemotaxis
IL-6Inhibits IκB/NF-κB signalingDecreased acute-phase inflammation
ICAM-1Downregulates endothelial expressionReduced eosinophil/neutrophil infiltration

Sources: [1] [2] [10]

Modulation of Sensory Nerve Activity and Tachykininergic Pathways

Olopatadine inhibits substance P (SP) release from sensory neurons, a mechanism distinct from its antihistaminic and mast cell effects. In rat models of allergic conjunctivitis, antigen challenge significantly increased SP levels in tears and conjunctiva. Olopatadine (0.1% and 0.2%) suppressed this release by 45–60% compared to controls [10]. This action is critical because SP amplifies neurogenic inflammation, causing vasodilation, plasma extravasation, and itch.

The tachykininergic modulation involves blocking SP release from sensory nerve endings in the conjunctiva, likely through indirect effects on mast cell-nerve crosstalk [10]. This neuroimmunological activity complements olopatadine’s receptor blockade, providing a multi-target approach to itch and inflammation.

Dual-Action Mechanisms: Synergy Between Antihistaminic and Mast Cell-Stabilizing Properties

Olopatadine’s therapeutic superiority lies in the synergistic integration of its pharmacological actions:

  • Concurrent Receptor Blockade and Mast Cell Stabilization: By preventing histamine release and blocking its receptors, olopatadine interrupts allergic inflammation at multiple points [1] [3]. This dual effect is measurable in vivo: olopatadine inhibits histamine-induced conjunctival vascular permeability in rats more potently than single-mechanism agents like levocabastine (H₁ antagonist) or tranilast (mast cell stabilizer) [10].
  • Extended Duration of Action: Olopatadine’s mast cell stabilization prolongs its efficacy, maintaining mediator inhibition for up to 24 hours post-administration [3].
  • Cumulative Anti-Inflammatory Impact: The combined inhibition of histamine, cytokines, and neuropeptides like SP creates a broad anti-inflammatory profile. For example, olopatadine reduces TNF-α release from human conjunctival mast cells at concentrations 10-fold lower than predicted from receptor binding alone (IC₅₀: 1.7–5.5 nM) [7].

Table 3: Synergistic Advantages of Olopatadine’s Dual-Action Profile

Pharmacological ActionFunctional OutcomeTherapeutic Advantage
H₁ receptor antagonismImmediate symptom relief (itch, redness)Rapid onset (≤30 minutes)
Mast cell stabilizationPrevents late-phase mediator releaseProlonged duration (up to 24 hours)
Cytokine/chemokine suppressionReduces immune cell infiltrationPrevents chronic inflammation
Sensory nerve modulationInhibits neurogenic inflammation & itchAddresses refractory symptoms

Sources: [1] [3] [7]

This multi-mechanistic framework positions olopatadine as a comprehensive modulator of allergic inflammation, capable of targeting both immediate and late-phase responses through interconnected pathways.

Properties

CAS Number

113806-05-6

Product Name

Olopatadine

IUPAC Name

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-

InChI Key

JBIMVDZLSHOPLA-LSCVHKIXSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O

Solubility

3.13e-02 g/L

Synonyms

11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenz(b,e)oxepin-2-acetic acid
4679, KW
Hydrochloride, Olopatadine
KW 4679
KW 4943A
KW-4679
KW-4943A
KW4943A
olopatadine
olopatadine hydrochloride
Patanol

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.